molecular formula C25H22F3N5O2 B2841284 Ripk1-IN-7

Ripk1-IN-7

Cat. No.: B2841284
M. Wt: 481.5 g/mol
InChI Key: APPXQUDJLJXULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RIPK1-IN-7 is a potent inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a crucial role in regulating inflammation and cell death. This compound has shown significant potential in treating various inflammatory and neurodegenerative diseases by inhibiting the kinase activity of RIPK1 .

Chemical Reactions Analysis

Types of Reactions: RIPK1-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced binding affinity and stability. These modifications are crucial for improving the compound’s therapeutic potential .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[5-(4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N5O2/c1-2-32-13-19(22-23(29)30-14-31-24(22)32)16-6-7-20-17(12-16)8-9-33(20)21(34)11-15-4-3-5-18(10-15)35-25(26,27)28/h3-7,10,12-14H,2,8-9,11H2,1H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPXQUDJLJXULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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